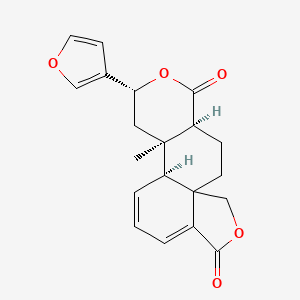
Linearolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Linearolactone is an antiprotozoal from Salvia polystachya against Entamoeba histolytica and Giardia lamblia.
Wissenschaftliche Forschungsanwendungen
Antiparasitic Activity
Mechanism of Action
Linearolactone exhibits significant antiparasitic activity against protozoan parasites such as Giardia lamblia and Entamoeba histolytica. Research indicates that this compound induces necrotic-like cell death in Giardia intestinalis, with studies demonstrating a dose-dependent effect on the cell cycle, particularly arresting cells in the S phase. This mechanism suggests that this compound may inhibit DNA synthesis in these parasites, leading to cell death without generating reactive oxygen species (ROS), which differentiates its action from other antiparasitic agents like albendazole .
Case Studies
- Study on Giardia intestinalis : A study characterized the cytotoxic effects of this compound, revealing that treatment led to significant ultrastructural changes in trophozoites, including a decrease in peripheral vesicles and an increase in electron-dense granules. The findings indicated that this compound disrupts cellular integrity and functionality, promoting cell death through a non-apoptotic mechanism .
- Antigiardial Effects : Another investigation highlighted the compound's ability to inhibit Giardia lamblia growth through cellular alterations, suggesting its potential as a therapeutic agent for giardiasis .
Toxicological Evaluations
Safety Profile
Toxicological studies have assessed the safety of this compound in various models. The compound demonstrated low toxicity levels across different cell lines and animal models. For instance, in vitro assessments revealed high selectivity indices (SI) indicating a favorable safety profile compared to standard treatments like metronidazole .
Data Summary
| Treatment Type | IC50 (µg/mL) | SI (Selectivity Index) | LD50 (Theoretical) |
|---|---|---|---|
| This compound | < 7.8 | > 32 | 824.20 |
| Metronidazole | 0.16 | 3.461 | 1,025.64 |
This table summarizes the findings from various studies assessing the antiparasitic efficacy and toxicity of this compound compared to metronidazole, illustrating its potential as a safer alternative .
Potential in Wound Healing
Extracellular Matrix Stimulation
Research has indicated that this compound may enhance wound healing processes by stimulating the expression of extracellular matrix components. This property could be attributed to its role in modulating cellular responses during tissue repair, making it a candidate for further exploration in dermatological applications .
Eigenschaften
CAS-Nummer |
113973-98-1 |
|---|---|
Molekularformel |
C20H20O5 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
(4S,7R,9R,10S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadeca-11,13-diene-5,15-dione |
InChI |
InChI=1S/C20H20O5/c1-19-9-15(12-6-8-23-10-12)25-18(22)13(19)5-7-20-11-24-17(21)14(20)3-2-4-16(19)20/h2-4,6,8,10,13,15-16H,5,7,9,11H2,1H3/t13-,15-,16+,19+,20?/m1/s1 |
InChI-Schlüssel |
CREOMRQYELECKQ-BYYUCUBISA-N |
SMILES |
CC12CC(OC(=O)C1CCC34C2C=CC=C3C(=O)OC4)C5=COC=C5 |
Isomerische SMILES |
C[C@]12C[C@@H](OC(=O)[C@H]1CCC34[C@H]2C=CC=C3C(=O)OC4)C5=COC=C5 |
Kanonische SMILES |
CC12CC(OC(=O)C1CCC34C2C=CC=C3C(=O)OC4)C5=COC=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Linearolactone; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















